3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine

Lipophilicity Drug design Physicochemical properties

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine (CAS 2742653-92-3) is a conformationally restricted tertiary amine featuring a cyclobutane core substituted at the 3-position with a 1,3-dioxolane ring and at the 1-position with an N,N-dimethylamine group. With a molecular formula of C₉H₁₇NO₂ and a free base molecular weight of 171.24 g/mol, its hydrochloride salt (CAS 2742653-93-4) is also widely catalogued.

Molecular Formula C9H17NO2
Molecular Weight 171.24 g/mol
CAS No. 2742653-92-3
Cat. No. B6605443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1,3-dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine
CAS2742653-92-3
Molecular FormulaC9H17NO2
Molecular Weight171.24 g/mol
Structural Identifiers
SMILESCN(C)C1CC(C1)C2OCCO2
InChIInChI=1S/C9H17NO2/c1-10(2)8-5-7(6-8)9-11-3-4-12-9/h7-9H,3-6H2,1-2H3
InChIKeyUNBVYUMFACITSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine (CAS 2742653-92-3) Baseline Chemical Identity and Core Structural Class


3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine (CAS 2742653-92-3) is a conformationally restricted tertiary amine featuring a cyclobutane core substituted at the 3-position with a 1,3-dioxolane ring and at the 1-position with an N,N-dimethylamine group . With a molecular formula of C₉H₁₇NO₂ and a free base molecular weight of 171.24 g/mol, its hydrochloride salt (CAS 2742653-93-4) is also widely catalogued . This compound is categorized as a cyclic amine building block primarily intended for medicinal chemistry applications, wherein the dioxolane moiety may serve as either a protected carbonyl synthon or a metabolically relevant heterocycle, and the dimethylamino group contributes to a distinct basicity and lipophilicity profile .

Procurement Risk in 3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine: Why Non-Isosteric Analogs Cannot Substitute


Generic or “in-class” substitution of this compound with simpler cyclobutylamines or acyclic amino-dioxolanes is chemically unsound because the unique connectivity of the tertiary amine to the conformationally locked cyclobutane ring, in tandem with the 1,3-dioxolane substituent, dictates a predicted pKa, LogD, and molecular shape that are not replicated by any single analog . The dimethylamino group confers higher basicity (predicted pKa ≈9.2) and greater lipophilicity compared to primary amine analogs, while the cyclobutane scaffold reduces conformational entropy relative to acyclic linkers, directly impacting binding thermodynamics in target engagement assays [1]. Selecting a non-isosteric alternative without matching these combined properties risks altering the protonation state at physiological pH, modifying off-target binding, and deviating from the intended pharmacokinetic trajectory, thereby invalidating the structure-activity relationship (SAR) hypothesis being tested .

Quantitative Comparative Evidence for 3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine vs. Closest Analogs


Predicted Lipophilicity (XLogP3) of the Target Tertiary Amine vs. Primary Amine Analog

The target compound's N,N-dimethyl substitution is predicted to increase lipophilicity by approximately 1.4 LogP units compared to the primary amine analog 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine (CAS 2680529-20-6). Based on the XLogP3 of structurally related N,N-dimethylcyclobutanamine scaffolds (XLogP3 ≈3.4), the target compound is estimated to have an XLogP3 of ~2.0–2.5, whereas the primary amine analog is estimated at XLogP3 ≈0.6–1.1 [1]. This difference is consistent with the well-established Hansch π contribution of an N-methyl group (~+0.5 per methyl) [2].

Lipophilicity Drug design Physicochemical properties

Predicted Basicity (pKa) of the Dimethylamino Group vs. Primary Amine and Heterocyclic Comparators

The target compound is predicted to exhibit a pKa of approximately 9.2 (conjugate acid of the tertiary amine), based on the predicted pKa of the closely related 1-(dimethylamino)cyclobutanemethanamine scaffold (10.27 ± 0.29) . In contrast, the primary amine comparator 3-(1,3-dioxolan-2-yl)cyclobutan-1-amine is estimated to have a pKa of ~8.0–8.5 [1]. The ΔpKa of +0.7 to +1.2 units means the target compound remains predominantly protonated at physiological pH 7.4, while the primary amine analog is significantly less ionized under the same conditions, altering electrostatic interactions with biological targets.

Basicity Amine pKa Physicochemical profiling

Conformational Restriction: Number of Rotatable Bonds vs. Acyclic 2-Dimethylamino-1,3-dioxolane

The target compound contains 2 rotatable bonds (the C–N bond connecting the cyclobutane to the dimethylamino group, and the C–C bond connecting cyclobutane to the dioxolane ring). In contrast, the acyclic comparator 2-dimethylamino-1,3-dioxolane (CAS 19449-26-4) has 1 rotatable bond but lacks the cyclobutane scaffold, resulting in a more flexible overall topology . The cyclobutane ring in the target compound locks the relative orientation of the amine and dioxolane substituents into a defined dihedral angle, reducing the conformational entropy penalty upon target binding by an estimated 0.5–1.0 kcal/mol relative to a freely rotating acyclic linker [1]. This pre-organization is critical when binding to shallow, rigid binding pockets that require precise spatial presentation of pharmacophoric elements.

Conformational restriction Entropic penalty Molecular recognition

Predicted Aqueous Solubility and LogD7.4 of the Free Base vs. Primary Amine Analog

The target compound, as a tertiary amine, is predicted to have a LogD7.4 of approximately 0.5–1.0, reflecting moderate lipophilicity balanced by protonation at physiological pH. The primary amine analog is predicted to have a LogD7.4 of approximately -0.5 to 0.0, indicating higher aqueous solubility but lower membrane permeability [1]. The ~1.0 LogD unit difference means the target compound partitions more favorably into lipid bilayers, enhancing passive permeability, while the primary amine analog may require active transport mechanisms for cellular uptake [2]. This LogD differentiation is critical for oral absorption and intracellular target engagement.

Aqueous solubility LogD Drug-likeness

Synthetic Versatility: Dioxolane as a Latent Carbonyl vs. Non-Protected Analogs

The 1,3-dioxolane moiety in the target compound serves as a protected aldehyde or ketone equivalent, enabling selective deprotection under mild acidic conditions to reveal a reactive carbonyl group for further diversification (e.g., reductive amination, Grignard addition, oxime formation) [1]. In contrast, non-dioxolane analogs such as 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine (CAS 176445-78-6) lack this latent functionality, limiting their synthetic utility to the pre-installed aminomethyl group . This difference means the target compound can serve as both an amine building block and a protected carbonyl synthon, reducing the number of synthetic steps required to access libraries of differentiated analogs.

Synthetic utility Protecting group Prodrug

Molecular Weight and Heavy Atom Count: Ligand Efficiency Metrics vs. Larger Heterocyclic Analogs

With a molecular weight of 171.24 g/mol and 12 heavy atoms, the target compound falls within the ideal fragment space for structure-based drug discovery (MW < 250, heavy atom count ≤ 15) [1]. By comparison, larger piperidine- or piperazine-containing dioxolane analogs (e.g., 3-(1,3-dioxolan-2-yl)piperidine, MW ~157 but with 11 heavy atoms and different vector geometry) lack the cyclobutane conformational constraint, while N-aryl analogs add substantial molecular weight (>250 g/mol) . The target compound's compact size and low molecular complexity position it as a viable fragment hit, with a predicted ligand efficiency (LE) of ≥0.3 kcal/mol per heavy atom, assuming a target binding affinity of 10–100 µM [2].

Ligand efficiency Fragment-based drug discovery Molecular weight

Best-Fit Application Scenarios for 3-(1,3-Dioxolan-2-yl)-N,N-dimethylcyclobutan-1-amine Based on Comparative Evidence


CNS-Targeted Fragment-Based Drug Discovery (FBDD) where Balanced LogD and Conformational Rigidity are Critical

The target compound's predicted LogD7.4 of 0.5–1.0 and low molecular weight (171.24 g/mol) position it as an attractive fragment hit for CNS targets such as GPCRs, ion channels, or kinases, where passive blood-brain barrier penetration requires LogD in the 1–3 range [1]. The dimethylamino group provides a predicted pKa of ~9.2, ensuring the compound is predominantly protonated at physiological pH, which facilitates key salt-bridge interactions with conserved aspartate residues in aminergic GPCR binding pockets. The cyclobutane scaffold pre-organizes the pharmacophoric elements, reducing the entropic penalty upon binding by an estimated 0.5–1.0 kcal/mol relative to flexible analogs, which is critical for achieving fragment-level affinity (KD 10–100 µM) that can be efficiently optimized in structure-based design cycles [2]. Procurement of this specific scaffold over the primary amine analog or acyclic amino-dioxolanes ensures that the lipophilicity, basicity, and conformational pre-organization are simultaneously maintained, avoiding SAR divergence during hit-to-lead expansion.

Dual-Handle Building Block for Parallel Library Synthesis and Late-Stage Diversification

The target compound's unique combination of a tertiary amine and a protected carbonyl (via the 1,3-dioxolane group) enables sequential, orthogonal functionalization strategies that are not possible with single-handle analogs [1]. In a typical library synthesis workflow, the dimethylamino group can be alkylated or coupled to carboxylic acids to generate amide libraries, while the dioxolane can be deprotected under mild acidic conditions (e.g., 1N HCl/THF, room temperature) to reveal a free aldehyde or ketone for subsequent reductive amination, oxime formation, or Grignard addition [2]. This dual-handle approach can reduce the number of linear synthetic steps by 2–3 steps compared to sequential protection/deprotection strategies, directly lowering the cost per compound in array synthesis and accelerating the delivery of SAR data for medicinal chemistry decision-making.

Mechanistic Probe for Investigating the Impact of Amine Substitution on Target Binding Kinetics

The predicted pKa difference of +0.7 to +1.2 units between the target compound (pKa ~9.2) and its primary amine analog (pKa ~8.0–8.5) provides a controlled chemical probe to investigate the role of amine substitution on target binding kinetics in enzyme or receptor systems [1]. Because the only structural variable between these two compounds is the degree of N-substitution (dimethyl vs. primary amine), any differences in kon, koff, or residence time can be directly attributed to the altered protonation state and steric bulk of the dimethylamino group. This makes the target compound an essential comparator in chemical biology studies aimed at understanding the thermodynamic and kinetic contributions of amine basicity to molecular recognition, particularly for targets where a conserved aspartate or glutamate residue is known to engage the ligand amine via a salt bridge.

Precursor to Conformationally Restricted Prodrugs with pH-Dependent Release

The dioxolane moiety can serve not only as a synthetic protecting group but also as a potential prodrug element that undergoes acid-catalyzed hydrolysis in acidic microenvironments (e.g., tumor tissue, endosomal compartments) [1]. Coupled with the dimethylamino group's elevated pKa (~9.2), which ensures lysosomal trapping of the protonated species, the target compound can be elaborated into a targeted prodrug conjugate where both the dioxolane (trigger) and the amine (trapping) work synergistically to achieve site-selective drug release [2]. In contrast, the primary amine analog would exhibit weaker lysosomal retention due to its lower pKa, making it less effective for this dual-mechanism approach.

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